2,5,6-Trifluoropyridine-3,4-diamine
Overview
Description
2,5,6-Trifluoropyridine-3,4-diamine is a fluorinated pyridine derivative with the molecular formula C5H4F3N3. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.
Preparation Methods
The synthesis of 2,5,6-Trifluoropyridine-3,4-diamine typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method includes the reaction of pentafluoropyridine with ammonia or amines under controlled conditions. The reaction conditions often require the presence of a strong base and a suitable solvent to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2,5,6-Trifluoropyridine-3,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include strong bases (e.g., sodium hydride), nucleophiles (e.g., amines), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific nucleophile and reaction conditions employed.
Scientific Research Applications
2,5,6-Trifluoropyridine-3,4-diamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5,6-Trifluoropyridine-3,4-diamine is primarily influenced by its ability to interact with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
2,5,6-Trifluoropyridine-3,4-diamine can be compared with other fluorinated pyridine derivatives, such as:
3,5-Dichloro-2,4,6-trifluoropyridine: This compound also contains multiple fluorine atoms but differs in its substitution pattern, leading to distinct chemical properties and reactivity.
2,3,6-Trifluoropyridine: Another fluorinated pyridine derivative with a different substitution pattern, which affects its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and reactivity compared to other similar compounds.
Properties
IUPAC Name |
2,5,6-trifluoropyridine-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N3/c6-1-2(9)3(10)5(8)11-4(1)7/h10H2,(H2,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSDKUXPKXRMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1F)F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631350 | |
Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6256-96-8 | |
Record name | 2,5,6-Trifluoropyridine-3,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20631350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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